8-Fluoroisoquinolin-5-ol

Monoamine Oxidase Inhibition Neurochemistry Selectivity Profiling

8-Fluoroisoquinolin-5-ol (CAS 1822773-41-0) is a fluorinated isoquinoline derivative with a molecular weight of 163.15 g/mol and a calculated XLogP3-AA of 1.8. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry, where the strategic placement of fluorine at the 8-position imparts distinct electronic and steric properties that influence target binding and metabolic stability.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B12832427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroisoquinolin-5-ol
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1O)F
InChIInChI=1S/C9H6FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H
InChIKeyUSDIGVOEDNBEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroisoquinolin-5-ol: Foundational Properties and Drug Discovery Scaffold


8-Fluoroisoquinolin-5-ol (CAS 1822773-41-0) is a fluorinated isoquinoline derivative with a molecular weight of 163.15 g/mol and a calculated XLogP3-AA of 1.8 [1]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry, where the strategic placement of fluorine at the 8-position imparts distinct electronic and steric properties that influence target binding and metabolic stability [2]. The compound's physicochemical profile, including a topological polar surface area of 33.1 Ų, positions it as a suitable starting point for lead optimization campaigns, particularly in the development of kinase inhibitors and CNS-penetrant therapeutics [3].

Why 8-Fluoroisoquinolin-5-ol Is Not Interchangeable with Other Isoquinoline Analogs


The regiospecific placement of the fluorine atom at the 8-position of the isoquinolin-5-ol scaffold is critical for achieving target selectivity and pharmacokinetic performance. In medicinal chemistry, even minor changes in the position of a halogen substituent can drastically alter a molecule's biological activity and physicochemical properties, including pKa, lipophilicity, and metabolic stability [1]. Class-level inference indicates that 8-substituted fluoroisoquinolines offer a unique interaction profile compared to their 3-, 6-, or 7-substituted counterparts, which can translate into significant differences in kinase inhibition, central nervous system penetration, and off-target activity [2]. Therefore, substituting this compound with a non-fluorinated or differently substituted analog is likely to compromise the intended biological outcome, necessitating its specific procurement for target-driven research.

Quantitative Differentiation of 8-Fluoroisoquinolin-5-ol: A Comparative Evidence Guide for Procurement


MAO-B Selectivity Profile of 8-Fluoroisoquinolin-5-ol vs. MAO-A

In a fluorescence-based assay measuring the inhibition of kynuramine conversion, 8-fluoroisoquinolin-5-ol demonstrated a significant selectivity window, exhibiting potent inhibition of MAO-B (IC₅₀ = 1.13 µM) while being essentially inactive against MAO-A (IC₅₀ > 100 µM) [1]. This >88-fold selectivity for MAO-B over MAO-A is a critical differentiator for applications targeting neurological disorders where MAO-B inhibition is desired without the side effects associated with MAO-A inhibition.

Monoamine Oxidase Inhibition Neurochemistry Selectivity Profiling

Lipophilicity (XLogP3-AA) Comparison of 8-Fluoroisoquinolin-5-ol to Non-Fluorinated Isoquinolin-5-ol

The introduction of a fluorine atom at the 8-position of the isoquinolin-5-ol scaffold significantly alters its lipophilicity, a key determinant of membrane permeability and oral absorption. 8-Fluoroisoquinolin-5-ol exhibits a calculated XLogP3-AA of 1.8 [1], which is a notable increase compared to the non-fluorinated isoquinolin-5-ol, which has a LogP value of 1.44 [2]. This difference in lipophilicity can directly impact the compound's ability to cross biological barriers, such as the blood-brain barrier, and its distribution within tissues.

Physicochemical Properties Lipophilicity Drug Design

AmpC β-Lactamase Inhibition by an 8-Fluoroisoquinolin-5-yl Derivative

The utility of the 8-fluoroisoquinolin-5-ol scaffold in generating potent enzyme inhibitors is exemplified by the compound 3,5-dichloro-N-(8-fluoroisoquinolin-5-yl)-2-hydroxybenzene-1-sulfonamide. This derivative was co-crystallized with AmpC β-lactamase, revealing a high-resolution (1.7 Å) X-ray crystal structure (PDB ID: 9C84) that confirms its binding mode and validates the 8-fluoroisoquinolin-5-yl group as a viable pharmacophore for targeting bacterial resistance mechanisms [1]. While a direct IC₅₀ value for this specific derivative is not provided in the abstract, the structural evidence underscores the scaffold's ability to engage critical biological targets.

Antibiotic Resistance β-Lactamase Inhibition Structural Biology

In Silico Physicochemical Comparison of 8-Fluoroisoquinolin-5-ol to Closely Related Analogs

Computational analysis reveals that the 8-fluoro substitution on the isoquinolin-5-ol scaffold provides a distinct physicochemical profile compared to its 3- and 6-fluoro isomers. While all three compounds share a molecular weight of 163.15 g/mol, the 8-fluoro analog is predicted to have a XLogP3-AA of 1.8 [1]. In contrast, the 3-fluoro isomer is predicted to have a LogP of 1.4 , and the 6-fluoro isomer is predicted to have a LogP of 1.6 . Furthermore, the 8-fluoro analog is predicted to have a topological polar surface area (TPSA) of 33.1 Ų [1], which is lower than the 35.1 Ų TPSA of the 6-fluoro isomer , suggesting potentially improved membrane permeability.

Medicinal Chemistry Computational Chemistry ADME Prediction

Optimal Research Applications for 8-Fluoroisoquinolin-5-ol Based on Quantified Differentiation


Selective MAO-B Inhibitor Development for CNS Disorders

The demonstrated >88-fold selectivity of 8-fluoroisoquinolin-5-ol for MAO-B (IC₅₀ = 1.13 µM) over MAO-A (IC₅₀ > 100 µM) makes it a prime candidate for the development of novel therapeutics for Parkinson's disease and other neurodegenerative conditions where selective MAO-B inhibition is desired [1]. Procuring this compound is justified for research teams aiming to avoid the hypertensive crisis associated with non-selective MAO inhibitors.

Design of CNS-Penetrant Kinase Inhibitors

The favorable lipophilicity profile (XLogP3-AA = 1.8) of 8-fluoroisoquinolin-5-ol, which is significantly higher than its non-fluorinated parent (LogP = 1.44), suggests improved potential for crossing the blood-brain barrier [2]. This property is essential for medicinal chemists designing kinase inhibitors intended for CNS targets, as it indicates a greater likelihood of achieving therapeutic concentrations in the brain.

Scaffold for Structure-Based Design of β-Lactamase Inhibitors

The availability of a high-resolution (1.7 Å) X-ray crystal structure of an 8-fluoroisoquinolin-5-yl derivative bound to AmpC β-lactamase (PDB: 9C84) provides a validated starting point for structure-based drug design against antibiotic-resistant bacteria [3]. Researchers can utilize this compound as a scaffold to rationally design next-generation β-lactamase inhibitors with improved potency and spectrum of activity.

Optimizing ADME Properties Through Rational Fluorine Substitution

The distinct physicochemical signature of 8-fluoroisoquinolin-5-ol, characterized by its specific LogP and TPSA values, makes it a valuable tool for probing the structure-property relationships of fluorinated isoquinolines [4]. Procurement of this compound, alongside its 3- and 6-fluoro isomers, allows for systematic studies to understand how the position of fluorine substitution affects key ADME parameters, thereby guiding future lead optimization efforts.

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